REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([N+:10]([O-])=O)[CH:7]=[CH:8][CH:9]=1.O>[Zn].CCOCC>[Br:3][C:4]1[CH:5]=[C:6]([NH:10][NH:10][C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([Br:3])[CH:5]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
14 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 80° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The liquid was decanted away from the solids
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)NNC1=CC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |